molecular formula C10H11NO B081786 N-Allylbenzamide CAS No. 10283-95-1

N-Allylbenzamide

Cat. No.: B081786
CAS No.: 10283-95-1
M. Wt: 161.2 g/mol
InChI Key: KJVRLFWTIGWXFK-UHFFFAOYSA-N
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Description

N-Allylbenzamide is an organic compound with the molecular formula C10H11NO It is characterized by the presence of an allyl group (C3H5) attached to the nitrogen atom of a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Allylbenzamide can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with allylamine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Another method involves the use of N-allylbenzoyl chloride, which can be prepared by reacting benzoyl chloride with allyl alcohol. The N-allylbenzoyl chloride is then reacted with ammonia or an amine to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Allylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms, such as amines.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of different substituted benzamides.

    Cyclization: this compound can undergo intramolecular cyclization to form heterocyclic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

    Cyclization: Catalysts such as palladium or silver can facilitate cyclization reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, substituted benzamides, and various heterocyclic compounds.

Scientific Research Applications

N-Allylbenzamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmacophore in drug development, particularly for central nervous system disorders.

    Industry: this compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Allylbenzamide involves its interaction with various molecular targets. The allyl group can participate in radical reactions, leading to the formation of reactive intermediates. These intermediates can then interact with other molecules, resulting in various chemical transformations. The specific pathways and targets depend on the reaction conditions and the presence of other reagents.

Comparison with Similar Compounds

N-Allylbenzamide can be compared with other similar compounds such as:

    N-Methylbenzamide: Similar structure but with a methyl group instead of an allyl group.

    N-Phenylbenzamide: Contains a phenyl group attached to the nitrogen atom.

    N-Allylaniline: Similar allyl group but attached to an aniline structure.

The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions due to the presence of the allyl group, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

N-prop-2-enylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVRLFWTIGWXFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40308592
Record name N-Allylbenzamide
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Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10283-95-1
Record name N-Allylbenzamide
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Record name Benzamide, N-allyl-
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Record name N-Allylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ALLYLBENZAMIDE
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Record name N-Allylbenzamide
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Synthesis routes and methods

Procedure details

In a round bottom flask with a stir bar, a solution of allyl amine (10 mL, 133.6 mmol) in dichloromethane (350 mL) was cooled to 0° C. A solution of benzoyl chloride (17.05 mL, 147.0 mmol) in dichloromethane (20 mL) was added dropwise via addition funnel. Once the addition was complete, the solution was stirred at 0° C. for 2 h. The solution was concentrated and the residue was purified on silica gel chromatography (Combiflash. Rf system, 330 g RediSep cartridge) using EtOAc/hexanes as a mobile phase. The desired fractions were collected and concentrated to afford N-allylbenzamide (19.6 g, 91%) as a yellow oil. N-allylbenzamide (1.0 g, 6.21 mmol) was dissolved in dichloromethane (60 mL) and cooled to −78° C. A Tygon tube connected to an ozone generator was fitted with a gas dispersion tube and a stream of ozone was bubbled through the solution at −78° C. Once a pale blue color persisted in the solution, the ozone stream was removed and the solution was treated with dimethyl sulfide (13 mL, 186 mmol) and allowed to warm to ambient temperature over 30 min. The solution was concentrated to give a yellow residue that was subjected to high vacuum for 2 h. The resulting N-(2-oxoethyl)benzamide was used without further purification.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
17.05 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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